N,N-Diethyl-N'-(4-nitrophenyl)phosphoramidimidic difluoride
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Overview
Description
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidimidic group attached to a 4-nitrophenyl ring, with two fluorine atoms bonded to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride typically involves the reaction of N,N-diethylphosphoramidic dichloride with 4-nitroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-diethylphosphoramidic dichloride+4-nitroaniline→N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols can replace the fluorine atoms under appropriate conditions.
Major Products
Oxidation: Formation of phosphoramidic oxides.
Reduction: Formation of N,N-Diethyl-N’-(4-aminophenyl)phosphoramidimidic difluoride.
Substitution: Formation of various substituted phosphoramidimidic compounds.
Scientific Research Applications
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of specific phosphatases and kinases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-(4-aminophenyl)phosphoramidimidic difluoride
- N,N-Diethyl-N’-(4-methylphenyl)phosphoramidimidic difluoride
- N,N-Diethyl-N’-(4-chlorophenyl)phosphoramidimidic difluoride
Uniqueness
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
109659-44-1 |
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Molecular Formula |
C10H14F2N3O2P |
Molecular Weight |
277.21 g/mol |
IUPAC Name |
N-[difluoro-(4-nitrophenyl)imino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H14F2N3O2P/c1-3-14(4-2)18(11,12)13-9-5-7-10(8-6-9)15(16)17/h5-8H,3-4H2,1-2H3 |
InChI Key |
KIJZMVUZZGQWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=NC1=CC=C(C=C1)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
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